4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple phenyl and pyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazol ring, followed by the introduction of the fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are then added via nucleophilic substitution and alkylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyrazol rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrazol rings, leading to a wide range of derivatives.
Scientific Research Applications
4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation pathways. These interactions can modulate cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-CHLOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- 4-[(4-BROMOPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
Uniqueness
The uniqueness of 4-[(4-FLUOROPHENYL)(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its chlorinated or brominated analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H23FN4O2 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23FN4O2/c1-17-23(26(33)31(29-17)21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24-18(2)30-32(27(24)34)22-11-7-4-8-12-22/h3-16,25,29-30H,1-2H3 |
InChI Key |
WHZVFMLRUYEONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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